

Solid-State NMR Spectroscopy of ¹³C Labeled Glycine: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-state Nuclear Magnetic Resonance (ssNMR) analysis of ¹³C labeled glycine. Glycine, being the simplest amino acid, serves as an excellent model system for establishing and calibrating ssNMR experiments, which are pivotal for characterizing the structure and dynamics of biomolecules and pharmaceutical compounds in the solid state.

Introduction

Solid-state NMR spectroscopy is a powerful, non-destructive technique used to obtain atomic-level information about the structure, conformation, and dynamics of solid materials. For pharmaceutical development, ssNMR is indispensable for characterizing active pharmaceutical ingredients (APIs), excipients, and formulated drug products. It provides critical insights into polymorphism, crystallinity, and intermolecular interactions. The use of isotopic labeling, such as with ¹³C, significantly enhances the sensitivity and selectivity of ssNMR experiments, allowing for the detailed investigation of specific molecular sites.

Glycine exists in different polymorphic forms (α , β , and γ), which can be distinguished by their unique 13 C chemical shifts in ssNMR spectra.[1][2] This makes 13 C labeled glycine an ideal standard for setting up and optimizing ssNMR experiments.



Key Solid-State NMR Experiments for ¹³C Labeled Glycine

Several ssNMR experiments are routinely employed to characterize ¹³C labeled glycine. The most common include:

- Cross-Polarization Magic Angle Spinning (CP-MAS): This is the most fundamental ssNMR experiment for ¹³C analysis. It enhances the ¹³C signal by transferring polarization from the abundant ¹H spins and removes anisotropic interactions by spinning the sample at the "magic angle."[2][3]
- Rotational Echo Double Resonance (REDOR): This experiment is used to measure heteronuclear dipolar couplings, most commonly to determine internuclear distances between a ¹³C nucleus and another nucleus like ¹⁵N.
- Dipolar Chemical Shift (DIPSHIFT): This technique reintroduces the heteronuclear dipolar coupling between ¹³C and neighboring protons (¹H) to probe local structure and dynamics.

Experimental Protocols

The following sections provide detailed protocols for the key ssNMR experiments on ¹³C labeled glycine. The parameters provided are typical starting points and may require optimization based on the specific instrument and sample.

Protocol 1: ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS)

Objective: To acquire a high-resolution ¹³C spectrum of solid glycine, allowing for the identification of different carbon environments and polymorphic forms.

Methodology:

- Sample Preparation:
 - Finely powder the ¹³C labeled glycine sample.



- Pack the sample into a zirconia rotor (typically 4 mm outer diameter). Ensure the packing is uniform to maintain spinning stability.
- Spectrometer Setup:
 - Insert the rotor into the MAS probe and place it in the magnet.
 - Tune and match the ¹H and ¹³C channels of the probe.
 - Set the magic angle precisely. The width and shape of the carbonyl signal in the glycine spectrum are very sensitive to the magic angle setting.[4]
- Experimental Parameters (based on a 300 MHz spectrometer):
 - ¹H 90° Pulse Width: Calibrate the ¹H 90° pulse width (typically 3-4 μs).
 - Magic Angle Spinning (MAS) Rate: 5 kHz.
 - Contact Time: 1.5 3 ms. This is the duration of the simultaneous ¹H and ¹³C pulses for polarization transfer.
 - Recycle Delay: Set to 5 times the ¹H T₁ relaxation time to allow for full relaxation of the proton spins between scans.
 - ¹H Decoupling: Apply high-power ¹H decoupling during ¹³C signal acquisition to remove ¹H ¹³C dipolar couplings.
 - Data Acquisition Time: 65 ms.
- Data Acquisition and Processing:
 - Acquire the Free Induction Decay (FID).
 - Apply an exponential line broadening factor.
 - Perform a Fourier transform to obtain the frequency-domain spectrum.
 - Reference the spectrum using a known standard, such as the carbonyl peak of α-glycine at 176.45 ppm.





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Fig. 1: Experimental workflow for a ¹³C CP-MAS ssNMR experiment.

Protocol 2: Rotational Echo Double Resonance (REDOR)

Objective: To measure the ¹³C-¹⁵N internuclear distance in a dually labeled glycine sample.

Methodology:

- Sample Preparation:
 - Use a glycine sample isotopically labeled with both 13 C at a specific position (e.g., C α) and 15 N.
 - Pack the sample into a zirconia rotor as described for CP-MAS.
- Spectrometer Setup:
 - Tune and match the ¹H, ¹³C, and ¹⁵N channels of the probe.
 - Set the magic angle precisely.
- Experimental Parameters:
 - The REDOR experiment is performed in two parts: one with ¹⁵N dephasing pulses (S) and one without (S₀).
 - MAS Rate: A constant and stable spinning speed is crucial (e.g., 5-10 kHz).
 - ¹³C Carrier Frequency: Set on or near the ¹³C resonance of interest.

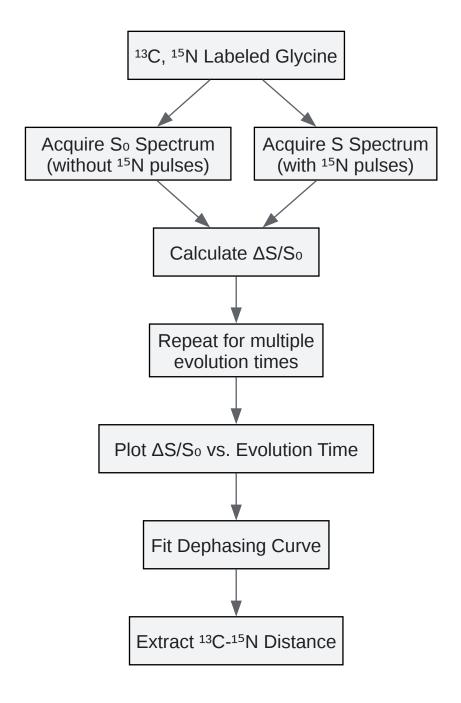






- REDOR Pulses: A train of rotor-synchronized ¹⁵N 180° pulses is applied during the evolution period in the 'S' experiment.
- Evolution Time: The experiment is repeated for a series of evolution times (dephasing times) to generate a REDOR dephasing curve.
- Data Acquisition and Analysis:
 - For each evolution time, acquire the S and So spectra.
 - Calculate the REDOR difference ($\Delta S = S_0 S$) or the normalized dephasing ($\Delta S/S_0$).
 - \circ Plot $\Delta S/S_0$ as a function of the evolution time.
 - Fit the experimental dephasing curve to a theoretical model to extract the dipolar coupling constant, which is then used to calculate the internuclear distance.





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Fig. 2: Logical flow for a REDOR experiment for distance measurement.

Protocol 3: Dipolar Chemical Shift (DIPSHIFT)

Objective: To measure the ${}^{1}\text{H-}{}^{13}\text{C}$ dipolar coupling for the C α -H α bond in glycine, which provides information on molecular motion and orientation.

Methodology:



Sample Preparation:

- Use a ¹³C labeled glycine sample.
- Pack the sample into a zirconia rotor.
- Spectrometer Setup:
 - Tune and match the ¹H and ¹³C channels.
 - Set the magic angle.
- Experimental Parameters:
 - The DIPSHIFT experiment is a 2D experiment that correlates the isotropic ¹³C chemical shift with the ¹H-¹³C dipolar coupling.
 - MAS Rate: A stable spinning speed is required.
 - ¹H Decoupling: ¹H decoupling is turned off during the evolution time (t¹) to allow the ¹H-¹³C dipolar coupling to evolve.
 - Evolution Time (t1): The experiment is performed with an incremental evolution time to map out the dipolar interaction.
- Data Acquisition and Analysis:
 - Acquire a 2D dataset with the direct dimension (t2) being the ¹³C chemical shift and the indirect dimension (t1) being the dipolar evolution.
 - Fourier transform the data in both dimensions.
 - Analyze the sideband patterns in the indirect dimension for each carbon resonance to extract the dipolar coupling constant. This can be compared to theoretical values for a rigid molecule to assess the degree of motional averaging.

Data Presentation



The following tables summarize key quantitative data for ¹³C labeled glycine obtained from ssNMR experiments.

Table 1: 13C Isotropic Chemical Shifts of Glycine Polymorphs

Polymorph	Carboxyl (C=O) Chemical Shift (ppm)	Methylene (Cα) Chemical Shift (ppm)
α-Glycine	176.45	43.4
γ-Glycine	174.48	43.4
β-Glycine	Intermediate between α and γ	~43.4

Note: The chemical shifts can vary slightly depending on the reference and experimental conditions. β -glycine is unstable and often converts to the α -form under MAS.

Table 2: Representative ¹³C-¹⁵N Internuclear Distances in Glycine from REDOR

Nuclei	Dipolar Coupling (Hz)	Measured Distance (Å)	Reference Distance (X-ray) (Å)
¹³ Cα - ¹⁵ N	~793-900	1.496 ± 0.002	1.48
¹³ C' (carboxyl) - ¹⁵ N	~200	2.50 ± 0.02	N/A

Note: The measured distances are in excellent agreement with crystallographic data, demonstrating the accuracy of the REDOR technique.

Table 3: ¹3C Chemical Shift Anisotropy (CSA) Tensor Principal Values for α-Glycine

Carbon Site	δ11 (ppm)	δ ₂₂ (ppm)	δ ₃₃ (ppm)
Carboxyl (C=O)	244.0	181.0	105.0
Methylene (Cα)	59.0	45.0	26.0



Note: The principal values of the CSA tensor provide detailed information about the local electronic environment and are sensitive to molecular conformation.

Conclusion

Solid-state NMR spectroscopy, particularly when combined with ¹³C isotopic labeling, provides a wealth of information about the structure and dynamics of glycine. The protocols and data presented here serve as a practical guide for researchers utilizing ssNMR for the characterization of amino acids, peptides, proteins, and pharmaceutical solids. The well-characterized nature of glycine makes it an invaluable tool for calibrating and optimizing ssNMR experiments, ensuring high-quality data acquisition for more complex systems.

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